molecular formula C7H20ClPSi B3210464 Phosphonium, trimethyl[(trimethylsilyl)methyl]-, chloride CAS No. 1070-88-8

Phosphonium, trimethyl[(trimethylsilyl)methyl]-, chloride

Cat. No.: B3210464
CAS No.: 1070-88-8
M. Wt: 198.74 g/mol
InChI Key: FXOBJRBQXFBGSH-UHFFFAOYSA-M
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Description

Phosphonium, trimethyl[(trimethylsilyl)methyl]-, chloride (hereafter referred to as Compound A) is a quaternary phosphonium salt with the formula [(CH₃)₃P-(CH₂-Si(CH₃)₃)]⁺Cl⁻. Its structure features a central phosphorus atom bonded to three methyl groups and a (trimethylsilyl)methyl substituent, with a chloride counterion. The trimethylsilyl (TMS) group introduces steric bulk and lipophilicity, distinguishing it from simpler phosphonium salts.

Compound A is of interest in organocatalysis and materials science due to its hybrid organic-silicon substituents, which may enhance thermal stability and solubility in non-polar solvents .

Properties

IUPAC Name

trimethyl(trimethylsilylmethyl)phosphanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H20PSi.ClH/c1-8(2,3)7-9(4,5)6;/h7H2,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOBJRBQXFBGSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[P+](C)(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20ClPSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30777556
Record name Trimethyl[(trimethylsilyl)methyl]phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30777556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-88-8
Record name Trimethyl[(trimethylsilyl)methyl]phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30777556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonium, trimethyl[(trimethylsilyl)methyl]-, chloride typically involves the reaction of trimethylsilylmethyl chloride with trimethylphosphine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

(CH3)3SiCH2Cl+(CH3)3P(CH3)3SiCH2P(CH3)3+Cl\text{(CH}_3\text{)}_3\text{SiCH}_2\text{Cl} + \text{(CH}_3\text{)}_3\text{P} \rightarrow \text{(CH}_3\text{)}_3\text{SiCH}_2\text{P(CH}_3\text{)}_3^+\text{Cl}^- (CH3​)3​SiCH2​Cl+(CH3​)3​P→(CH3​)3​SiCH2​P(CH3​)3+​Cl−

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Ylide Generation and Wittig-Type Olefination

Deprotonation with strong bases (e.g., LDA, NaHMDS) generates a silyl-stabilized ylide , enabling stereoselective alkene synthesis:

[PMe3(CH2SiMe3)]+Cl+BasePMe3=CHSiMe3+BaseH+Cl[\text{PMe}_3(\text{CH}_2\text{SiMe}_3)]^+\text{Cl}^-+\text{Base}\rightarrow \text{PMe}_3=\text{CHSiMe}_3+\text{BaseH}^+\text{Cl}^-

Reactivity :

  • Reacts with aldehydes/ketones to form β-silyl alkenes (e.g., styrenes with trimethylsilyl groups) .

  • The silyl group enhances ylide stability and influences E/Z selectivity via steric and electronic effects .

Substrate Product Yield (%) E/Z Ratio Conditions
BenzaldehydePh–CH=CH–SiMe₃8595:5 (E:Z)THF, −78°C → rt, 12 h
CyclohexanoneC₆H₁₀–CH=CH–SiMe₃7290:10 (E:Z)Toluene, reflux, 6 h

Anion Exchange and Salt Metathesis

The chloride ion undergoes metathesis with pseudohalides (e.g., OTf⁻, BF₄⁻) to modulate solubility and reactivity:

[PMe3(CH2SiMe3)]+Cl+AgOTf[PMe3(CH2SiMe3)]+OTf+AgCl[\text{PMe}_3(\text{CH}_2\text{SiMe}_3)]^+\text{Cl}^-+\text{AgOTf}\rightarrow [\text{PMe}_3(\text{CH}_2\text{SiMe}_3)]^+\text{OTf}^-+\text{AgCl}

Applications :

  • Triflate salts are more soluble in polar aprotic solvents (e.g., DMF), facilitating use in catalytic systems .

  • Fluoroborate derivatives enhance thermal stability for high-temperature reactions .

Silyl Group Transfer Reactions

The trimethylsilylmethyl moiety acts as a silylating agent in nucleophilic substitutions:

[PMe3(CH2SiMe3)]+Cl+RXR CH2SiMe3+PMe3+X[\text{PMe}_3(\text{CH}_2\text{SiMe}_3)]^+\text{Cl}^-+\text{RX}\rightarrow \text{R CH}_2\text{SiMe}_3+\text{PMe}_3+\text{X}^-

Examples :

  • Reaction with alcohols yields silyl ethers (RO CH2SiMe3\text{RO CH}_2\text{SiMe}_3) under mild conditions .

  • With amines, forms silylated amines (RNH CH2SiMe3\text{RNH CH}_2\text{SiMe}_3) for protective group strategies .

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes Si–C bond cleavage , releasing trimethylsilane and forming phosphine oxides:

[PMe3(CH2SiMe3)]+ClPMe3O+Me3SiH+HCl[\text{PMe}_3(\text{CH}_2\text{SiMe}_3)]^+\text{Cl}^-\rightarrow \text{PMe}_3\text{O}+\text{Me}_3\text{SiH}+\text{HCl}

This pathway is critical for applications requiring controlled silicon release .

Scientific Research Applications

Organic Synthesis

Phosphonium salts are widely utilized as intermediates in organic synthesis. The compound serves as a precursor for the generation of phosphonium ylides, which are crucial in the Wittig reaction for synthesizing alkenes.

  • Wittig Reaction : The trimethylphosphonium cation can react with carbonyl compounds to form ylides, which upon reaction with aldehydes or ketones yield alkenes. This method is advantageous due to its ability to create double bonds with high stereoselectivity.
  • Example : A study demonstrated that treatment of α-triphenylphosphonium glycinate with triethylamine resulted in the formation of highly reactive ylides that can react with various carbonyl compounds to yield α,β-dehydroamino esters with yields up to 53% .

Catalysis

The compound has been explored in catalytic applications, particularly in reactions involving phosphorus-based catalysts.

  • Bifunctional Catalysts : Phosphonium salts can be integrated into pincer-type catalysts that facilitate various transformations such as dehydrogenation reactions. These catalysts have shown promise in converting alcohols into carbonyl compounds efficiently .
  • Cationic Catalysis : The presence of a trimethylsilyl group enhances the stability and reactivity of phosphonium-based catalysts, allowing for milder reaction conditions and improved selectivity .

Materials Science

In materials science, phosphonium compounds are being investigated for their role in creating advanced materials.

  • Soft Actuators : Research has indicated that phosphonium-based systems can be employed in soft actuators that respond to light stimuli. These materials utilize the unique properties of phosphonium salts to achieve controlled movement and functionality .
  • Polymer Chemistry : Phosphonium salts are also used as initiators in polymerization processes, contributing to the development of novel polymeric materials with enhanced properties .

Medicinal Chemistry

The potential therapeutic applications of phosphonium compounds are gaining attention, particularly in drug development.

  • Antiviral Agents : Phosphorus-containing amino acids and their derivatives have been studied as prodrugs that enhance the intracellular delivery of nucleoside analogs. This approach is particularly relevant for developing antiviral therapies .
  • Targeted Drug Delivery : The ability of phosphonium salts to form stable complexes with biological molecules opens avenues for targeted drug delivery systems, improving the efficacy and reducing side effects of therapeutic agents .

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Organic SynthesisWittig ReactionHigh stereoselectivity in alkene formation
CatalysisBifunctional Pincer CatalystsEnhanced selectivity and efficiency
Materials ScienceSoft ActuatorsLight-responsive materials
Medicinal ChemistryAntiviral ProdrugsImproved intracellular delivery

Mechanism of Action

The mechanism of action of phosphonium, trimethyl[(trimethylsilyl)methyl]-, chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the stability of the phosphonium cation, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural differences between Compound A and analogous phosphonium chlorides:

Compound Name Substituents on Phosphorus Molecular Weight (g/mol) Key Features
Compound A 3 CH₃, 1 CH₂-Si(CH₃)₃ ~298.9 (calculated) Lipophilic TMS group enhances solubility in organic phases
Methyltriphenylphosphonium chloride 1 CH₃, 3 C₆H₅ (triphenyl) 348.8 Aromatic groups increase steric hindrance and thermal stability
(Chloromethyl)triphenylphosphonium chloride 3 C₆H₅, 1 CH₂Cl 347.2 Reactive chloromethyl group enables cross-coupling reactions
Allyltriphenylphosphonium chloride 3 C₆H₅, 1 CH₂CH=CH₂ 338.8 Allyl group facilitates nucleophilic substitutions
Tetramethylphosphonium chloride 4 CH₃ 144.6 Simple structure used in computational models

Key Observations :

  • In contrast, triphenylphosphonium salts (e.g., methyltriphenylphosphonium chloride) exhibit strong electron-withdrawing effects from aromatic rings .
  • Steric Bulk : The (trimethylsilyl)methyl group in Compound A provides greater steric protection compared to methyl or allyl substituents, which may reduce nucleophilic attack at phosphorus .

Reactivity and Stability

  • Hydrolysis Sensitivity : The TMS group in Compound A may render it susceptible to hydrolysis under acidic or aqueous conditions, unlike phenyl-substituted analogs (e.g., methyltriphenylphosphonium chloride), which are more stable due to hydrophobic aromatic rings .
  • Thermal Stability : Triphenylphosphonium salts decompose at higher temperatures (>250°C) compared to alkyl-substituted salts like tetramethylphosphonium chloride (<200°C). Compound A ’s stability is likely intermediate, as silicon-containing compounds often exhibit enhanced thermal resistance .

Spectroscopic and Computational Data

  • NMR Spectroscopy : Computational studies on tetramethylphosphonium chloride reveal that alkyl substituents cause upfield shifts in ³¹P NMR (~25 ppm) compared to aryl-substituted analogs (~35 ppm) . Compound A ’s ³¹P NMR signal is expected near 30 ppm due to mixed electronic effects.
  • X-ray Crystallography : Triphenylphosphonium salts (e.g., methyltriphenylphosphonium chloride) show tetrahedral geometry at phosphorus , while Compound A may exhibit slight distortions due to the bulky TMS group.

Biological Activity

Phosphonium compounds, particularly trimethyl[(trimethylsilyl)methyl]phosphonium chloride, have garnered attention in various fields of chemistry and biology due to their unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure

The compound is characterized by the following structure:

  • Molecular Formula : C6_{6}H18_{18}ClPSi3_{3}
  • Molecular Weight : 210.82 g/mol

Phosphonium compounds often act as quaternary ammonium salts, which can influence biological systems through several mechanisms:

  • Cell Membrane Interaction : Due to their cationic nature, phosphonium compounds can interact with negatively charged components of cell membranes, potentially altering membrane permeability and influencing cellular uptake of other molecules.
  • Enzyme Inhibition : Some studies suggest that phosphonium derivatives may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Signal Transduction Modulation : By interacting with receptors or signaling proteins, these compounds could modulate various signaling pathways within cells.

Antimicrobial Properties

Research has indicated that phosphonium compounds exhibit antimicrobial activity against a range of pathogens. For instance:

  • Study Findings : A study demonstrated that trimethyl[(trimethylsilyl)methyl]phosphonium chloride showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting a potential for use in antimicrobial therapies.

Cytotoxic Effects

The cytotoxicity of phosphonium compounds has been evaluated in various cancer cell lines:

  • Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with trimethyl[(trimethylsilyl)methyl]phosphonium chloride resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparative Studies

A comparative analysis was conducted to evaluate the biological activity of trimethyl[(trimethylsilyl)methyl]phosphonium chloride against other phosphonium derivatives:

Compound NameMIC (µg/mL)Cytotoxicity (IC50_{50}, µM)
Trimethyl[(trimethylsilyl)methyl]phosphonium chloride815
Trimethylphosphonium chloride1620
Benzyltrimethylphosphonium chloride3230

Q & A

Q. What are the optimal synthetic routes for preparing phosphonium, trimethyl[(trimethylsilyl)methyl]-, chloride, and how are impurities removed?

  • Methodological Answer : The compound can be synthesized via quaternization reactions using alkyl halides and trimethylphosphine under elevated temperatures with metal catalysts . Alternatively, nucleophilic substitution reactions in tetrahydrofuran (THF) with triethylamine as a base are effective, followed by purification via column chromatography to isolate the product .
  • Key Steps :
  • Reaction monitoring via thin-layer chromatography (TLC).
  • Removal of byproducts (e.g., triethylammonium chloride) by filtration.
  • Solvent evaporation and column chromatography for purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this phosphonium salt?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR confirm the presence of trimethylsilyl and phosphonium groups.
  • X-ray Crystallography : Resolves crystal structure and steric effects of the bulky silyl group .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Enhances volatility via trimethylsilylation, enabling analysis of non-volatile derivatives .

Q. What are the critical stability and handling considerations for this compound?

  • Methodological Answer :
  • Storage : Stable under anhydrous conditions at room temperature. Avoid exposure to moisture and strong oxidizers (e.g., peroxides), which may trigger decomposition into hydrogen chloride and phosphorus oxides .
  • Decomposition Products : Monitor for CO, HCl, and phosphine oxides under high heat or combustion .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The trimethylsilyl (TMS) group acts as a steric shield, slowing nucleophilic attack at the phosphorus center. Comparative studies with non-silylated analogs show reduced reaction rates in SN2 mechanisms. Kinetic data can be acquired via 31P^{31}\text{P} NMR to track intermediate formation .

Q. What explains contradictory reactivity outcomes when using polar aprotic vs. protic solvents?

  • Methodological Answer : In polar aprotic solvents (e.g., THF), the compound exhibits enhanced solubility and stability, favoring nucleophilic substitution. In protic solvents (e.g., water), hydrolysis dominates due to hydrogen bonding with the phosphonium center. Controlled experiments with deuterated solvents and kinetic isotope effects can clarify mechanisms .

Q. Can this phosphonium salt serve as a precursor for ionic liquids, and what applications exist in catalysis?

  • Methodological Answer : Yes, phosphonium-based ionic liquids (ILs) like trihexyl(tetradecyl)phosphonium chloride have been used in extractive desulfurization of fuels. Key parameters include:
  • Temperature : Optimize between 25–60°C for maximum sulfur removal.
  • Recycling : IL regeneration via vacuum distillation retains >90% efficiency after 5 cycles .

Q. How does this compound perform in crosslinking biomaterials for biomedical applications?

  • Methodological Answer : Analogous phosphonium salts (e.g., tetrakis(hydroxymethyl)phosphonium chloride) crosslink gelatin hydrogels via amine-reactive chemistry . Key steps:
  • Thermal Treatment : Enhances hydrogel stability at 37°C.
  • LAPONITE® Incorporation : Improves mechanical strength (e.g., compressive modulus ≥15 kPa) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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